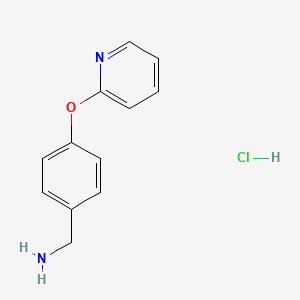

4-(Pyridin-2-yloxy)benzylamine hcl

Description

Significance of Pyridine-Benzylamine Scaffolds in Contemporary Chemical Science

Pyridine (B92270) and its derivatives are fundamental scaffolds in the field of medicinal chemistry and drug design. nih.govnih.gov The pyridine ring is a key component in numerous natural products, including alkaloids like nicotine, as well as essential vitamins and coenzymes. nih.gov In medicinal chemistry, the incorporation of a pyridine moiety can significantly influence a molecule's pharmacological activity. nih.gov This is often attributed to the pyridine ring's ability to improve water solubility, a crucial factor for the bioavailability of potential drug candidates. nih.govresearchgate.net

The adaptability of pyridine derivatives allows for a wide range of chemical modifications, making them attractive for creating diverse compound libraries for screening against various biological targets. dovepress.com Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govresearchgate.net

The benzylamine (B48309) scaffold, on the other hand, provides a flexible linker and can also be crucial for biological activity. The combination of these two scaffolds in molecules like 4-(Pyridin-2-yloxy)benzylamine creates a unique chemical entity with the potential for diverse interactions with biological systems.

Overview of Academic Research Trajectories for 4-(Pyridin-2-yloxy)benzylamine HCl

Specific academic research trajectories for this compound are not widely published. However, the broader class of pyridinyloxy benzylamine derivatives has been a subject of investigation in medicinal chemistry. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their biological activities.

For instance, studies on related structures have explored their potential as antitubercular agents. researchgate.net The general approach involves synthesizing a library of related compounds by modifying different parts of the core scaffold and then screening them for activity against Mycobacterium tuberculosis. researchgate.net

Another area of research for similar compounds involves their potential as anticancer agents. The structural motif of a benzyl (B1604629) group linked to a pyridine ring is found in compounds that have been investigated for their ability to inhibit cancer cell proliferation. mdpi.com Research in this domain often involves structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. mdpi.com

Furthermore, compounds with related structures have been investigated for their neuroprotective and psychotropic effects. nih.gov These studies often involve evaluating the compounds' ability to modulate the activity of specific enzymes or receptors in the central nervous system. nih.gov

While direct and extensive research on this compound is limited, its structural components firmly place it within active areas of chemical and medicinal research. It is plausible that this compound is used as an intermediate in the synthesis of more complex molecules that are the primary focus of such research endeavors.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;/h1-8H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKUVZBEGLBLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590032 | |

| Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171884-78-8 | |

| Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 2 Yloxy Benzylamine Hcl

Established Synthetic Routes to 4-(Pyridin-2-yloxy)benzylamine HCl

The synthesis of this compound can be achieved through several strategic pathways, each with distinct advantages. These routes primarily involve the formation of the crucial ether linkage followed by the installation or modification of the benzylamine (B48309) moiety.

Direct Amination Approaches for this compound Synthesis

Direct amination of benzyl (B1604629) alcohols presents a highly atom-economical route to benzylamines. rug.nlresearchgate.net This approach, often termed the "borrowing hydrogen" or "hydrogen autotransfer" methodology, involves the catalytic, in-situ oxidation of a primary alcohol to an aldehyde. rug.nlresearchgate.net The aldehyde then reacts with an amine source (like ammonia) to form an imine, which is subsequently reduced by the hydrogen abstracted in the initial oxidation step. rug.nl This process generates water as the sole byproduct. researchgate.net

For the synthesis of 4-(Pyridin-2-yloxy)benzylamine, this would involve using 4-(Pyridin-2-yloxy)benzyl alcohol as the starting material. Catalysts for this transformation are typically based on transition metals like iron, ruthenium, or iridium. rug.nlresearchgate.net Non-metal catalysts, such as tripentafluorophenylborane, have also been reported for the direct amination of benzyl alcohols with aniline (B41778) derivatives. google.com This method avoids the pre-activation of the alcohol, which is often required in classical nucleophilic substitution reactions. google.com

Reductive Amination Protocols for this compound and Derivatives

Reductive amination is a widely used and versatile method for preparing amines from carbonyl compounds. researchgate.net This two-stage process first involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate. In the second stage, the imine is reduced to an amine using a suitable reducing agent. researchgate.net

In the context of 4-(Pyridin-2-yloxy)benzylamine synthesis, the key precursor is 4-(Pyridin-2-yloxy)benzaldehyde. This aldehyde can be reacted with an ammonia source, and the resulting imine is reduced in situ. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. researchgate.netresearchgate.net Other specialized reagents have been developed to optimize this reaction under various conditions. organic-chemistry.org The reaction is often performed as a one-pot procedure where the aldehyde, amine, and reducing agent are mixed together. researchgate.net

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | researchgate.netresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic pH | organic-chemistry.org |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Acetic Acid | organic-chemistry.org |

| 2-Picoline Borane | Acetonitrile (B52724), Phosphoric Acid | |

| Polymethylhydrosiloxane (PMHS) | Stannous Chloride catalyst | organic-chemistry.org |

| Hydrogen (H₂) | Metal catalyst (e.g., Co, Ru) | organic-chemistry.org |

Multi-step Convergent and Linear Syntheses of this compound

The construction of this compound is well-suited to both linear and convergent multi-step synthetic strategies.

A linear synthesis involves the sequential modification of a starting molecule. A common linear route to the target compound begins with the formation of the diaryl ether bond. For instance, 4-hydroxybenzaldehyde (B117250) is reacted with an activated pyridine (B92270), such as 2-fluoropyridine (B1216828), in the presence of a base like sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF). This nucleophilic aromatic substitution (SNAr) reaction yields the intermediate 4-(Pyridin-2-yloxy)benzaldehyde. This aldehyde is then converted to the final benzylamine product via reductive amination as described in section 2.1.2.

A convergent synthesis , by contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. nih.gov For 4-(Pyridin-2-yloxy)benzylamine, a convergent approach could involve:

Preparation of a 4-substituted benzylamine derivative (e.g., 4-hydroxybenzylamine).

Independent preparation of an activated pyridine species (e.g., 2-halopyridine).

Coupling of these two fragments in a final cross-coupling step to form the diaryl ether linkage.

Application of Cross-Coupling Reactions in Pyridine-Benzylamine Scaffold Construction

Cross-coupling reactions are fundamental to the synthesis of the 4-(Pyridin-2-yloxy)benzylamine scaffold, particularly for the formation of the C-O ether bond.

The reaction of 4-hydroxybenzaldehyde with 2-fluoropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) , where the phenoxide acts as a nucleophile attacking the electron-deficient pyridine ring.

Alternatively, metal-catalyzed cross-coupling reactions offer powerful methods for forming this linkage. The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric copper. wikipedia.org However, modern variations use soluble copper catalysts with specific ligands, allowing for milder reaction conditions. organic-chemistry.orgresearchgate.net

The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann condensation for the synthesis of diaryl ethers. organic-chemistry.org These reactions typically employ a palladium catalyst and a phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. organic-chemistry.org While the Buchwald-Hartwig amination is more widely known for C-N bond formation, the principles are readily adapted for C-O bond formation. wikipedia.orglibretexts.org

Table 2: Comparison of Cross-Coupling Reactions for Diaryl Ether Synthesis

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features | References |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | None (or Base) | Electron-deficient Aryl Halide + Nucleophile | Requires activated aryl halide. | |

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Alcohol | Classical method, often requires high temperatures. | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Aryl Halide/Triflate + Alcohol | Milder conditions, broad substrate scope, uses phosphine ligands. | organic-chemistry.org |

Derivatization Strategies of the 4-(Pyridin-2-yloxy)benzylamine Core

The primary amine functionality of 4-(Pyridin-2-yloxy)benzylamine serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions of the Amine Functionality

N-Alkylation of the primary amine can be achieved by reaction with alkyl halides (e.g., alkyl chloride, bromide, or iodide). google.com This reaction typically proceeds via nucleophilic substitution to yield secondary or tertiary amines. Reductive amination can also be used for N-alkylation by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. google.com For example, reacting 4-(Pyridin-2-yloxy)benzylamine with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative. These amide products can be stable final compounds or can serve as intermediates; for instance, the amide can be subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford a secondary amine. google.com

Table 3: Derivatization Reactions of the Benzylamine Moiety

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | google.com |

| N-Acylation | Acyl Chloride (R-COCl) | Amide | google.com |

| N-Acylation | Acid Anhydride ((RCO)₂O) | Amide | google.com |

| Reductive Amination | Aldehyde/Ketone (R₂C=O) + Reducing Agent | Secondary/Tertiary Amine | organic-chemistry.org |

Regioselective Functionalization of Pyridine and Benzyl Moieties in 4-(Pyridin-2-yloxy)benzylamine Derivatives

The structure of 4-(Pyridin-2-yloxy)benzylamine presents two key moieties for functionalization: the pyridine ring and the benzyl group. The inherent electronic properties of the pyridine ring, being an electron-deficient heterocycle, typically direct functionalization to specific positions. researchgate.netresearchgate.net In derivatives of this compound, achieving regioselectivity is a significant challenge that chemists address through various strategic approaches.

The pyridine ring in the 4-(Pyridin-2-yloxy)benzylamine scaffold is already substituted at the C-2 position by the benzyloxy group. This existing substitution pattern influences subsequent reactions. For instance, electrophilic aromatic substitution on the pyridine ring is generally difficult but can be facilitated by N-activation. Radical reactions, such as the Minisci reaction, provide a pathway for alkylation, often favoring the C-4 and C-6 positions. chemrxiv.org However, the presence of the C-2 ether linkage can sterically and electronically influence this selectivity. Recent strategies to achieve specific functionalization, such as at the C-3 or C-4 positions, involve the temporary dearomatization of the pyridine ring or the use of directing groups to override the innate reactivity. researchgate.netnih.gov For example, converting the pyridine to a pyridinium (B92312) salt can activate it for nucleophilic attack, while the formation of specific intermediates like Zincke imines can enable selective C-3 functionalization. researchgate.netnih.gov

Functionalization of the benzyl moiety offers alternative routes for derivatization. The benzene (B151609) ring, activated by the ether and aminomethyl groups, is susceptible to electrophilic aromatic substitution. The directing effects of these substituents would need to be considered to predict the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions.

| Moiety | Position | Type of Functionalization | Potential Methods | Key Considerations |

| Pyridine Ring | C3 | Thiolation, Selenylation, Fluorination | Via Zincke imine intermediates researchgate.net | Overcomes inherent electronic properties. |

| C4 | Alkylation | Minisci-type decarboxylative alkylation chemrxiv.org | Requires a blocking group for high selectivity. | |

| C4 | Silylation | Electrochemical reductive silylation | Effective for electron-deficient pyridines. researchgate.net | |

| meta-positions | Hydroxylation | Via oxazinoaza-arene intermediates researchgate.net | Bypasses typical ortho/para selectivity. | |

| Benzyl Ring | Ortho/Para to Ether | Electrophilic Substitution | Nitration, Halogenation | Activating effect of the ether linkage. |

| Amino Group | N-atom | Acylation, Alkylation | Reaction with acyl chlorides or alkyl halides | Standard amine chemistry. |

Oxidation and Reduction Pathways of the Benzylamine Functionality

The benzylamine functionality is a key reactive center within the molecule, susceptible to both oxidation and reduction, which can lead to a variety of structural transformations.

Oxidation Pathways: The primary amine of the benzylamine group can be oxidized to form different products depending on the reagents and conditions used. Mild oxidation can yield an imine, which could subsequently hydrolyze to the corresponding aldehyde, 4-(pyridin-2-yloxy)benzaldehyde. More vigorous oxidation can lead to the formation of an oxime or, with cleavage of the C-N bond, the benzaldehyde. The nitrogen atom of the pyridine ring can also be oxidized to form the corresponding N-oxide, a transformation that significantly alters the electronic properties and reactivity of the pyridine ring. For instance, the formation of an N-oxide can facilitate nucleophilic substitution at the C-2 and C-4 positions.

Reduction Pathways: While the benzylamine group itself is generally stable to further reduction, the aromatic rings of the molecule can be reduced under specific conditions. Catalytic hydrogenation, for example, using catalysts like rhodium or ruthenium under high pressure, could lead to the saturation of the pyridine ring to form a piperidine (B6355638) ring. The benzene ring is more resistant to reduction but can be hydrogenated under more forcing conditions. Such reductions would fundamentally alter the structure and properties of the molecule. In related systems, reduction reactions can convert keto groups, if present through modification, into hydroxyl groups.

Optimization and Mechanistic Understanding in this compound Synthesis

The synthesis of this compound typically involves a multi-step process, starting with the formation of the diaryl ether bond, followed by the introduction of the benzylamine functionality. Optimization of each step is crucial for achieving high yield and purity.

Investigation of Reaction Conditions and Parameter Optimization

The initial and critical step is often the synthesis of the 4-(Pyridin-2-yloxy)benzaldehyde intermediate. This is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxybenzaldehyde and a 2-halopyridine, such as 2-fluoropyridine. The optimization of this step involves a careful study of several parameters.

A key parameter is temperature. Studies on related syntheses show that a stepwise increase in temperature can be beneficial. For example, a reaction might be initiated at 120°C, ramped up to 140°C, and completed at 160°C to drive the reaction to completion while minimizing side products. The choice of solvent is also critical, with high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) being common. The concentration of reactants and the equivalents of reagents, such as the base used to deprotonate the phenol, are also optimized to maximize yield. mdpi.com

The subsequent conversion of the aldehyde to the benzylamine is typically performed via reductive amination. This involves reacting the aldehyde with an ammonia source, followed by reduction. Optimization here would focus on the choice of reducing agent, reaction temperature, and pressure to ensure complete conversion and minimize the formation of secondary amine impurities.

| Reaction Step | Parameter | Investigated Conditions | Optimal Finding | Reference |

| Ether Formation | Temperature | 120°C → 140°C → 160°C | Staged heating improves yield. | |

| Solvent | N,N-dimethylformamide (DMF) | Effective for SNAr reaction. | ||

| Base | Sodium Hydride (NaH) | Used to deprotonate 4-hydroxybenzaldehyde. | ||

| Reductive Amination | Temperature | 60°C | Milder conditions can be effective. | mdpi.com |

| Pressure | 8 bar | Can improve reaction efficiency. | mdpi.com | |

| Reactant Ratio | ~4 equivalents of amine source | Balances yield against purification challenges. | mdpi.com |

Role of Catalysis and Reagents in Reaction Efficiency

The efficiency of the synthesis is highly dependent on the choice of catalysts and reagents. In the ether formation step, a strong base like sodium hydride is essential to generate the phenoxide nucleophile, which then attacks the electron-deficient pyridine ring.

For the reductive amination step, various catalytic systems can be employed. Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often used with hydrogen gas. Alternatively, chemical reducing agents like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) can be used under milder conditions. The choice of catalyst can influence the chemoselectivity and efficiency of the reduction.

In the broader context of functionalizing the core structure, different catalytic systems are employed. For instance, Lewis acids like aluminum chloride can catalyze reactions involving the aromatic rings. researchgate.net For radical reactions on the pyridine ring, a combination of a silver salt (e.g., AgNO3) and an oxidant like ammonium (B1175870) persulfate is often used to generate the necessary radical species. chemrxiv.org

Elucidation of Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms is fundamental to optimizing the synthesis and controlling product formation. The formation of the 4-(pyridin-2-yloxy)benzyl backbone proceeds via a well-understood SNAr mechanism. This involves the nucleophilic attack of the phenoxide on the C-2 position of the 2-fluoropyridine, forming a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the fluoride (B91410) ion.

The mechanism for the subsequent reductive amination involves two key stages. First, the aldehyde reacts with the ammonia source to form a hemiaminal intermediate, which then dehydrates to form an imine or enamine. In the second stage, the C=N double bond of the imine is reduced by the hydride reagent or catalytic hydrogenation to yield the final primary amine.

Mechanistic investigations into related transformations often reveal the importance of key intermediates. For example, in some cyclization reactions involving benzylamine derivatives, intermediates such as nitroso-aldehydes and hydrazones have been identified as playing a crucial role in the reaction pathway. researchgate.net Characterization of such intermediates, often through spectroscopic methods like NMR and mass spectrometry, is vital for confirming the proposed mechanism. In some complex functionalizations of the pyridine ring, radical intermediates are proposed, and their existence can be probed through radical trapping experiments and supported by computational studies like DFT calculations. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Pyridin 2 Yloxy Benzylamine Hcl and Its Derivatives

Molecular Docking Studies of 4-(Pyridin-2-yloxy)benzylamine Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of potential drug candidates and in screening virtual libraries of compounds.

Molecular docking studies on derivatives of 4-(Pyridin-2-yloxy)benzylamine have been crucial in identifying key interactions with their target proteins. For instance, in the investigation of novel N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives as potential antitubercular agents, docking studies were performed using the protein structure from the Protein Data Bank (PDB code: 4Y6U). researchgate.net These studies help in visualizing how the ligands fit into the binding pocket of the target protein and which amino acid residues are involved in the interaction.

Similarly, studies on related structures like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6) have utilized molecular docking to understand their binding mechanisms. nih.govnih.gov These analyses reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. For example, in the study of coumarin-based N-benzyl pyridinium (B92312) derivatives as cholinesterase inhibitors, docking studies showed that the most potent inhibitor occupied both the catalytic active site (CAS) and peripheral anionic site (PAS) of the acetylcholinesterase (AChE) enzyme. ut.ac.ir The interaction with key amino acid residues within the binding site is a determining factor for the inhibitory activity of the compounds. researchgate.net

Table 1: Examples of Molecular Docking Studies on 4-(Pyridin-2-yloxy)benzylamine Derivatives and Related Compounds

| Derivative Class | Target Protein | Key Findings from Docking |

|---|---|---|

| N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives | InhA (PDB: 4Y6U) | Prediction of binding mode for potential antitubercular activity. researchgate.net |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Analysis of interactions to understand structure-activity relationships for potential cancer therapy. nih.gov |

| Coumarin-based N-benzyl pyridinium derivatives | Acetylcholinesterase (AChE) | The most active compound was found to bind to both the CAS and PAS of the enzyme. ut.ac.ir |

| 4-(Pyridin-4-yloxy)benzamide derivatives | c-Met kinase | Elucidation of binding interactions to guide the design of c-Met inhibitors. nih.gov |

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and a protein. These algorithms calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. In a study of 4-benzyloxy-2-trichloromethylquinazoline derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), molecular docking predicted high binding energies for the most promising molecules, with values of -9.869, -9.589, and -9.565 kcal/mol. pandawainstitute.com

The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models often complements docking studies. nih.gov These models provide statistical validation for the docking results and can predict the activity of novel compounds. For CDK2/4/6 inhibitors, 3D-QSAR models were constructed and validated using detailed statistical data, demonstrating their reliability. nih.gov

Molecular Dynamics Simulations for Conformational and Stability Analysis of 4-(Pyridin-2-yloxy)benzylamine Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.

MD simulations have been employed to evaluate the stability of complexes formed between 4-(Pyridin-2-yloxy)benzylamine derivatives and their target proteins. researchgate.net A study on N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives utilized MD simulations to understand the stability of the protein-ligand complex. researchgate.net The root-mean-square deviation (RMSD) of the protein and ligand atoms is a common metric used to assess stability during the simulation. In a study of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, MD simulations were run for 50 nanoseconds, with the systems equilibrating within the first 10 nanoseconds and then maintaining a stable plateau. nih.gov The fluctuation of RMSDs for the protein was observed within the range of 1.0–4.5 Å, while the ligands fluctuated between 0–3.0 Å, indicating stable binding. nih.gov

MD simulations provide detailed insights into the conformational dynamics and the profile of interactions between the ligand and the protein. This dynamic analysis can reveal subtle changes in the protein structure upon ligand binding and the persistence of key interactions over time. For inhibitors of P-glycoprotein, MD simulations were used to refine the protein model and to understand the dynamical changes of the protein with and without the inhibitors bound. nih.gov The interaction energy, calculated as the sum of short-range Coulombic and Lennard-Jones energies, can be monitored throughout the simulation to quantify the strength of the interaction. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations

| System | Simulation Time | Key Stability Metric (RMSD) | Interaction Energy Components |

|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide-ROCK1 complex | 50 ns | Protein: 1.0–4.5 Å, Ligand: 0–3.0 Å nih.gov | Coul-SR + LJ-SR nih.gov |

| 4-benzyloxy-2-trichloromethylquinazoline-PfDHFR-TS complex | 100 ns | Stable interactions demonstrated over the simulation period. pandawainstitute.com | Not specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Theoretical studies on related heterocyclic compounds have utilized DFT with basis sets like B3LYP/6-31G(d,p) to optimize the molecular geometry and calculate various parameters. epstem.net These calculations can determine structural parameters (bond lengths, bond angles, dihedral angles), electronic properties (electronegativity, chemical hardness), and thermodynamic properties. epstem.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the energy gap between them (ΔEgap) is an indicator of chemical reactivity. epstem.net

Furthermore, quantum chemical methods can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface and help predict sites for electrophilic and nucleophilic attack. epstem.net While specific quantum chemical studies on 4-(Pyridin-2-yloxy)benzylamine HCl were not found in the search results, the principles from studies on similar molecules are directly applicable to understanding its electronic structure and reactivity. epstem.netepstem.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netscielo.br It is widely employed to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. niscair.res.innih.gov

Studies on related heterocyclic compounds, such as pyridine (B92270) derivatives, have demonstrated the utility of DFT in understanding their molecular structure and reactivity. For instance, research on 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, a complex pyridine derivative, utilized DFT (specifically the B3LYP/6-31G(d,p) level of theory) to optimize the molecular structure and analyze its spectroscopic data. nih.gov Such calculations are crucial for confirming the structures of newly synthesized compounds and for correlating their structural features with their observed chemical and biological activities. nih.govnih.gov

In the case of benzylamine (B48309) derivatives, DFT has been used to study reaction mechanisms, such as the Pd-catalyzed acetoxylation of benzylamines. researchgate.net These studies provide insights into the energetics of different reaction pathways and help in optimizing reaction conditions. researchgate.net Furthermore, DFT calculations have been instrumental in analyzing the vibrational spectra of various organic molecules, including those with amine and pyridine functionalities. nih.govresearchgate.net By comparing the calculated vibrational frequencies with experimental data from FT-IR and Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecular structure. nih.gov

The application of DFT to 4-(Pyridin-2-yloxy)benzylamine and its derivatives would involve optimizing their three-dimensional structures to find the most stable conformation. From this optimized geometry, a wealth of information can be derived. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, for example, are critical in predicting the electronic and optical properties of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more likely to be reactive. nih.gov

Moreover, DFT can be used to calculate the molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution within the molecule. nih.gov The MEP is useful for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions with other molecules, which is crucial for understanding intermolecular interactions and predicting sites of nucleophilic and electrophilic attack. nih.govmdpi.com

| DFT Application | Information Gained | Relevance to 4-(Pyridin-2-yloxy)benzylamine Derivatives |

| Geometry Optimization | Predicts the most stable 3D structure of the molecule. niscair.res.in | Essential for understanding the spatial arrangement of the pyridin-2-yloxy and benzylamine moieties. |

| Vibrational Analysis | Calculates theoretical vibrational frequencies to compare with experimental IR and Raman spectra. nih.gov | Helps in the structural characterization of new derivatives. |

| HOMO-LUMO Analysis | Determines the energies of the frontier molecular orbitals and the energy gap. mdpi.com | Provides insights into the electronic properties, reactivity, and potential for charge transfer. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies electrophilic and nucleophilic sites. nih.gov | Useful for predicting intermolecular interactions and reaction sites. |

Theoretical Studies on Non-linear Optical (NLO) Properties of Related Scaffolds

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for a variety of applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, have shown significant NLO properties. ias.ac.in Pyridine and its derivatives are often investigated for their NLO potential due to the electron-accepting nature of the pyridine ring and the possibility of creating charge-transfer systems. ias.ac.inresearchgate.net

Theoretical calculations, primarily using DFT, are a key tool for predicting and understanding the NLO behavior of molecules. ias.ac.in The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). nih.gov Computational studies on pyridine derivatives, such as 2-aminopyridinium p-toluenesulphonate, have shown that DFT calculations can effectively predict their NLO properties. ias.ac.in These studies often involve calculating the static hyperpolarizability to confirm the NLO behavior of the molecule. ias.ac.in

For scaffolds related to 4-(Pyridin-2-yloxy)benzylamine, the presence of the electron-donating amino group (in the benzylamine part) and the electron-withdrawing pyridine ring, connected through a flexible ether linkage, suggests the potential for intramolecular charge transfer, a key requirement for NLO activity. nih.gov Theoretical studies would focus on how modifications to this basic scaffold, such as the introduction of different substituent groups on either the pyridine or the benzene (B151609) ring, would affect the NLO properties.

Research on pyrimidine (B1678525) derivatives has also highlighted the importance of computational analysis in predicting NLO properties. rsc.org These studies show that the crystalline environment can significantly enhance the NLO behavior of a molecule. rsc.org Therefore, theoretical models that take into account intermolecular interactions in the solid state are crucial for accurately predicting the NLO properties of materials. rsc.org

| NLO Property/Concept | Description | Relevance to 4-(Pyridin-2-yloxy)benzylamine Scaffolds |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Calculations of β would indicate the potential of derivatives for applications like second-harmonic generation. |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from a donor to an acceptor part of a molecule upon excitation. nih.gov | The donor-acceptor nature of the scaffold suggests that ICT is a likely mechanism for NLO activity. |

| Donor-π-Acceptor (D-π-A) Systems | Molecular structures designed to enhance NLO properties by facilitating charge transfer. ias.ac.in | The 4-(Pyridin-2-yloxy)benzylamine scaffold can be considered a D-π-A system. |

| Effect of Substituents | The influence of different chemical groups on the electronic and NLO properties of the molecule. | Theoretical studies can screen various substituents to identify derivatives with enhanced NLO responses. |

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for 4-(Pyridin-2-yloxy)benzylamine Derivatives

The success of a potential drug candidate is not only determined by its efficacy but also by its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). capes.gov.br In silico ADME prediction has become a critical component of the early-stage drug discovery process, as it allows for the identification of compounds with favorable pharmacokinetic profiles before significant resources are invested in their synthesis and testing. capes.gov.brelsevierpure.com

Various computational models are used to predict ADME properties based on the molecular structure of a compound. nih.govresearchgate.net These models can predict a range of properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

For derivatives of 4-(Pyridin-2-yloxy)benzylamine, in silico ADME predictions would be invaluable for assessing their potential as drug candidates. Studies on other pyridine and pyrimidine derivatives have successfully employed these methods to evaluate their drug-likeness. nih.govnih.govjocpr.com For example, research on a series of pyridine carboxamide derivatives included an in silico ADME profile analysis, which concluded that the compounds possessed characteristics suitable for oral administration. mdpi.com

The prediction of ADME properties is often guided by rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. researchgate.net Computational tools can quickly calculate these properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, for a large number of virtual compounds. researchgate.net

| ADME Property | Description | Predicted Parameter Examples |

| Absorption | The process by which a drug enters the bloodstream. | Human intestinal absorption, Caco-2 permeability. nih.govresearchgate.net |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Blood-brain barrier penetration, plasma protein binding. nih.govresearchgate.net |

| Metabolism | The chemical alteration of a drug by the body. | Inhibition of cytochrome P450 enzymes. nih.gov |

| Excretion | The removal of a drug and its metabolites from the body. | Prediction of clearance pathways. |

| Toxicity | The potential of a compound to cause adverse effects. | Prediction of mutagenicity, carcinogenicity, and other toxicities. mdpi.com |

Advanced Analytical Methodologies in Research on 4 Pyridin 2 Yloxy Benzylamine Hcl

Spectroscopic Characterization Techniques for 4-(Pyridin-2-yloxy)benzylamine HCl and its Derivatives

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the electronic and vibrational states of atoms and bonds, as well as the magnetic environments of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to piece together the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a compound like 4-(Pyridin-2-yloxy)benzylamine, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the protons on the pyridine (B92270) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The formation of the hydrochloride salt can lead to a downfield shift of the pyridine protons due to the increased positive charge on the nitrogen atom. sielc.com The protons of the benzyl (B1604629) group and the aminomethyl group would also exhibit characteristic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-(Pyridin-2-yloxy)benzylamine would give rise to a distinct signal. The chemical shifts would confirm the presence of the pyridinyl, benzylic, and aminomethyl carbons. For example, in related N-benzylaniline structures, the benzylic carbon (CH₂) typically appears around δ 48 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Moieties of 4-(Pyridin-2-yloxy)benzylamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 155 |

| Benzene (B151609) Ring Protons | 6.8 - 7.5 | 115 - 160 |

| Benzyl CH₂ Protons | ~ 4.0 | ~ 45 |

| Amine NH₂ Protons | Variable (concentration and solvent dependent) | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Structural Confirmation and Molecular Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 4-(Pyridin-2-yloxy)benzylamine, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum offers further structural insights. For instance, the cleavage of the benzylic C-N bond is a common fragmentation pathway for benzylamines, which would result in the formation of a tropylium (B1234903) ion (m/z 91) or a substituted benzyl cation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (as a hydrochloride salt, these would be broad), the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the pyridine and benzene rings. The absence of a carbonyl (C=O) stretch would confirm the structure over an isomeric amide.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine salt) | 2800 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 |

| C-O-C Stretch (aryl ether) | 1200 - 1250 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. For this compound, an X-ray crystal structure would reveal the dihedral angles between the pyridine and benzene rings, the conformation of the benzylamine (B48309) side chain, and the packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding involving the amine hydrochloride and the pyridine nitrogen. Studies on similar structures, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, have shown the importance of hydrogen bonding in their crystal packing. cmes.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and determining the purity of a compound. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

In such a method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC can be used to monitor the progress of a reaction, to purify the final product, and to assess its purity by quantifying any impurities present. The development of HPLC methods for related pyridine derivatives is well-documented, providing a solid foundation for its application to this compound. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the quantitative and qualitative analysis of chemical compounds within complex biological matrices. Its high sensitivity and selectivity make it the gold standard for pharmacokinetic studies, metabolism profiling, and environmental analysis. In the context of this compound research, LC-MS/MS would be instrumental in determining the concentration of the compound and its potential metabolites in plasma, tissues, and other biological fluids.

An LC-MS/MS method for the analysis of this compound would typically involve the optimization of several key parameters. The liquid chromatography portion of the method separates the analyte from other components in the sample, while the tandem mass spectrometry part provides sensitive and specific detection.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition | Purpose |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column | Separation based on hydrophobicity |

| Mobile Phase | Gradient of acetonitrile and water with formic acid | To elute the compound from the column |

| Flow Rate | 0.2 - 0.5 mL/min | To ensure optimal separation and peak shape |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate charged molecules for detection |

| Monitored Transition (MRM) | Precursor Ion > Product Ion | For specific and sensitive quantification |

| Collision Energy | Optimized for fragmentation | To generate characteristic product ions |

This table is illustrative and specific parameters would require experimental optimization.

The development of a robust LC-MS/MS assay would enable researchers to conduct crucial studies, such as determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. For instance, a study could track the concentration of the parent compound and identify any metabolic products over time in an in vivo model. nih.gov This information is critical for understanding the compound's biological fate and for any further development.

Application of Advanced Chemical Probes for Molecular Interaction Studies

To fully comprehend the mechanism of action of a bioactive compound, it is essential to identify its molecular targets and understand the nature of its interactions with them. Advanced chemical probes, in conjunction with modern analytical techniques, provide powerful means to achieve this.

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex biological environment. researchgate.netrsc.org This method involves chemically modifying the compound of interest, in this case, 4-(Pyridin-2-yloxy)benzylamine, to include a photoreactive group. This modified compound, or probe, retains its ability to bind to its biological target. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the target protein, effectively "labeling" it. nih.govnih.gov The labeled protein can then be isolated and identified using techniques such as mass spectrometry.

The design of a photoaffinity probe for 4-(Pyridin-2-yloxy)benzylamine would involve the strategic placement of a photoreactive moiety, such as a diazirine, benzophenone, or aryl azide (B81097), onto the core scaffold. mdpi.com The position of this group is critical to ensure that it does not significantly alter the binding affinity of the parent molecule for its target.

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |

| Aryl Azide | 250-400 | Nitrene | Historically used, can have broader reactivity. |

| Benzophenone | ~350 | Triplet Ketone | Reacts with C-H bonds, relatively stable. |

| Diazirine | ~350 | Carbene | Highly reactive, can insert into a wide range of bonds. nih.gov |

This table provides a general overview of common photoreactive groups.

The successful application of PAL could definitively identify the protein or proteins with which this compound directly interacts, providing invaluable insight into its mechanism of action.

Beyond initial target identification, chemical biology probes can be designed to investigate the intricacies of receptor-ligand interactions. chemicalbook.comresearchgate.net These probes are often derivatives of the lead compound that incorporate additional functionalities, such as a fluorescent tag for imaging or a "clickable" handle for bioconjugation. nih.govmdpi.com

For 4-(Pyridin-2-yloxy)benzylamine, a fluorescently labeled version could be synthesized to visualize its subcellular localization and accumulation in specific organelles or cell types. This would provide spatial and temporal information about the compound's distribution within a biological system.

Furthermore, the introduction of a "clickable" alkyne or azide group would allow for the use of bioorthogonal chemistry to attach various reporter tags. This approach, often used in conjunction with PAL, facilitates the enrichment and identification of target proteins and can be used to study dynamic cellular processes.

The development and application of such sophisticated chemical probes are at the forefront of modern drug discovery and chemical biology. By employing these advanced analytical methodologies, researchers can move beyond simple activity screens to a deep and mechanistic understanding of how compounds like this compound function at a molecular level, paving the way for their potential optimization and application.

Applications and Research Directions in Chemical Biology and Medicinal Chemistry

Investigation of Biological Activities and Molecular Interactions of 4-(Pyridin-2-yloxy)benzylamine Derivatives

The biological activities of derivatives of 4-(pyridin-2-yloxy)benzylamine are a major focus of research, with particular emphasis on their interactions with molecular targets relevant to human diseases.

A significant area of investigation for derivatives of 4-(pyridin-2-yloxy)benzylamine is their ability to inhibit or modulate the activity of various enzymes. This is a common strategy in drug discovery for controlling pathological processes.

Carbonic Anhydrase Inhibition: Pyrazolopyridine sulfonamides, which share structural similarities with derivatives of 4-(pyridin-2-yloxy)benzylamine, have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (CA) isoforms I, II, IX, and XII. nih.gov Some of these compounds exhibited potent and selective inhibition, highlighting the potential of the pyridyl ether scaffold in designing isoform-selective CA inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones have been identified as inhibitors of cyclin-dependent kinases, particularly CDK4 and CDK6. google.com These kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. google.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Quinazolinone derivatives, which can be conceptually linked to the broader class of heterocyclic compounds including pyridine (B92270) derivatives, have been investigated as DPP-4 inhibitors for the treatment of diabetes. brieflands.com

Monoamine Oxidase (MAO) Inhibition: Pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases, with some compounds showing potent and selective inhibition of MAO-B. mdpi.com This is a relevant target for the treatment of neurodegenerative disorders. mdpi.com

Other Kinase Inhibition: Derivatives of 4-(pyridin-4-yloxy)benzamide have been identified as inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov

The following table summarizes the inhibitory activities of some representative derivatives containing related structural motifs.

| Derivative Class | Target Enzyme | Notable Findings |

| Pyrazolopyridine sulfonamides | Carbonic Anhydrase (hCA I, II, IX, XII) | Potent and selective inhibition of various hCA isoforms. nih.gov |

| 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones | Cyclin-Dependent Kinases (CDK4, CDK6) | Useful for treating uncontrolled cell proliferative diseases. google.com |

| Quinazolinone derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Investigated as potential antidiabetic agents. brieflands.com |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition, potential for treating neurological disorders. mdpi.com |

| 4-(Pyridin-4-yloxy)benzamide derivatives | c-Met Kinase | Effective inhibitory activity against several cancer cell lines. nih.gov |

Enzyme Inhibition and Modulatory Effects

Inhibition of Specific Metabolic Pathways (e.g., Fructose-1,6-bisphosphatase)

The structural framework of 4-(pyridin-2-yloxy)benzylamine is integral to a class of allosteric inhibitors targeting Fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis. mdpi.com FBPase catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and is a key regulatory point in glucose metabolism. mdpi.com Its activity is modulated by allosteric effectors such as AMP and fructose-2,6-bisphosphate. mdpi.comnih.gov

Derivatives containing the anilinoquinazoline (B1252766) structure, which can be related to the benzylamine (B48309) core, have been identified as allosteric inhibitors of FBPase. researchgate.net These compounds represent a novel approach to FBPase inhibition and are being explored as potential leads for new anti-diabetic drugs. researchgate.netresearchgate.net Research has focused on developing a library of these allosteric inhibitors, with some thiazole-based derivatives showing significantly improved potency. researchgate.net The binding of these inhibitors occurs at an allosteric site distinct from the active site, influencing the enzyme's conformational state and thereby its catalytic activity. researchgate.netnih.gov

Kinase Inhibition (e.g., c-Abl, Aurora Kinases)

The 4-(pyridin-2-yloxy)benzylamine scaffold is a key component in the design of potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov

Notably, a derivative, N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), has been developed as a highly selective and orally bioavailable inhibitor of Aurora kinases. nih.gov Aurora kinases are essential for cell division, and their overexpression is linked to poor outcomes in various cancers. nih.govnih.gov AMG 900 has demonstrated activity against multidrug-resistant cancer cell lines, highlighting its potential as a best-in-class Aurora kinase inhibitor. nih.gov This underscores the value of the pyridin-2-yloxy phenylamine core in developing targeted cancer therapies. While direct inhibition of the c-Abl tyrosine kinase by 4-(pyridin-2-yloxy)benzylamine HCl itself is not explicitly detailed, the development of inhibitors for ABL-resistant chronic myeloid leukemia (CML) often involves combination therapies, for which Aurora kinase inhibitors are being investigated. nih.gov

Receptor Interaction Studies

Modulation of GABA-A Receptor Activity

The 4-(pyridin-2-yloxy)benzylamine structure serves as a versatile template for creating modulators of the GABA-A receptor. The GABA-A receptor is a primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can have significant effects on neuronal excitability. nih.govnih.gov

Research into novel pyrazolothienopyridinones, which are structurally related to the core compound, has identified them as potential GABA-A receptor modulators. researchgate.net These compounds have been shown to enhance GABA-induced currents, with the degree of modulation dependent on the specific subunits composing the receptor. researchgate.net While direct studies on this compound are limited, the exploration of related structures demonstrates the potential of this chemical family to influence GABAergic neurotransmission. nih.govresearchgate.net This line of inquiry is crucial for developing new therapeutic agents for neurological and psychiatric disorders where GABAergic signaling is dysregulated.

Modulatory Effects on G-protein Coupled Receptors (e.g., mGlu5, P2Y12)

The 4-(pyridin-2-yloxy)benzylamine moiety is a recognized structural element in ligands that interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. nih.govnih.gov

Specifically, this scaffold is relevant in the development of antagonists for the P2Y12 receptor, a key player in ADP-induced platelet aggregation. nih.gov Antagonism of the P2Y12 receptor is a major strategy for preventing cardiovascular events. nih.gov Although this compound itself is not a direct modulator, its structural features are incorporated into more complex molecules designed to target P2Y12 and other GPCRs. nih.gov The P2Y family of receptors, including P2Y12, couple to various G proteins to initiate intracellular signaling cascades. nih.gov The versatility of the pyridin-2-yloxy group makes it a valuable building block in the medicinal chemist's toolkit for designing selective GPCR modulators.

Development of Derivatives with Specific Bioactivity Profiles

Antitubercular Agent Research

A significant application of the 4-(pyridin-2-yloxy)benzylamine scaffold is in the discovery of new antitubercular agents. researchgate.net Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

Researchers have synthesized and evaluated novel derivatives based on this chemical structure for their in-vitro activity against Mycobacterium tuberculosis. researchgate.netnih.gov Several of these synthesized compounds have shown promising inhibitory activity against the H37Rv strain of the bacterium. researchgate.net Further studies on related structures, such as 4-benzylsulfanylpyridine-2-carbohydrazides, have also yielded compounds with significant antimycobacterial efficacy against both sensitive and resistant strains of M. tuberculosis, often with low cytotoxicity. nih.gov This line of research highlights the potential of the pyridinyl-based scaffold to yield new lead compounds in the urgent fight against tuberculosis. researchgate.netnih.gov

Interactive Data Tables

Table 1: Research Applications of 4-(Pyridin-2-yloxy)benzylamine Scaffold

| Research Area | Target | Key Findings |

|---|---|---|

| Metabolic Disease | Fructose-1,6-bisphosphatase | Derivatives act as allosteric inhibitors, potential for anti-diabetic drugs. researchgate.netresearchgate.net |

| Oncology | Aurora Kinases | Derivative AMG 900 is a selective inhibitor with activity against multidrug-resistant cancer cells. nih.gov |

| Neurology | GABA-A Receptor | Related structures modulate GABA-induced currents, showing potential for neurological disorders. researchgate.net |

| Thrombosis | P2Y12 Receptor | Scaffold is a component of P2Y12 antagonists used in antiplatelet therapy. nih.gov |

Neuroprotective Compound Exploration

The exploration of 4-(Pyridin-2-yloxy)benzylamine and its derivatives as potential neuroprotective agents is an emerging area of research. While direct studies on this compound for neuroprotection are limited, the broader class of benzyloxy-substituted molecules, which share structural similarities, has shown promise as monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B inhibitors are a known class of drugs used in the management of Parkinson's disease. nih.gov

Research into a series of benzyloxy-substituted derivatives has demonstrated their ability to inhibit MAO-A and MAO-B. nih.gov Furthermore, these compounds have shown neuroprotective effects in cellular models of neurotoxicity, such as PC12 cells treated with 6-hydroxydopamine (6-OHDA) and rotenone. nih.gov Many of these derivatives significantly increased the survival of these neurotoxin-treated cells. nih.gov

One particular derivative, compound 13 in a referenced study, exhibited notable and balanced neuroprotective potency. nih.gov Its protective effects against neurotoxin-induced apoptosis were confirmed through methods like flow cytometry and staining. nih.gov Importantly, this compound also demonstrated good blood-brain barrier (BBB) permeability in an in vitro model and low toxicity in an in vivo acute toxicity test. nih.gov These findings suggest that such derivatives have the potential to be developed as disease-modifying therapies for neurodegenerative conditions like Parkinson's disease. nih.gov

Antimicrobial Properties Investigations

The investigation into the antimicrobial properties of pyridine-containing compounds has revealed a broad spectrum of activity. While specific data on this compound is not extensively detailed, the general class of pyridine derivatives has been the subject of numerous studies.

For instance, certain pyridine salts have demonstrated excellent antibacterial activity against Gram-negative bacteria like Xanthomonas oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis. nih.gov This efficacy is attributed to a favorable balance between the hydrophobic and hydrophilic nature of these molecules. nih.gov Other research has highlighted the effectiveness of isonicotinic acid hydrazide derivatives against a panel of microbes including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Candida glabrata. nih.gov

Furthermore, the synthesis of thiophene-pyrazole-pyridine hybrids has yielded compounds with good antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov The inclusion of the pyridine nucleus is often considered crucial for enhanced antifungal activity. nih.gov

Some studies have focused on N-arylsuccinimide derivatives, which have shown antimicrobial functions. nih.gov For example, a new diazo derivative of a pyrrolidine-2,5-dione displayed moderate to low antimicrobial activities against various bacterial and fungal species. nih.gov

Anticancer Activity Studies

The 4-(Pyridin-2-yloxy)benzylamine scaffold is a "privileged structure" in medicinal chemistry, indicating its recurring presence in biologically active compounds, particularly in the realm of anticancer research. researchgate.net The pyridine ring itself is a key component in many established and experimental anticancer agents. researchgate.netrsc.org

Derivatives of the 4-(Pyridin-2-yloxy)benzylamine scaffold have been investigated for their potential to inhibit cancer cell growth through various mechanisms. One approach involves the design of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. nih.gov In a particular study, several compounds with a 1-methylpiperidin-4-yl group demonstrated significant activity against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), while showing minimal toxicity to normal human liver cells. nih.gov Notably, compounds 9b and 9d from this series exhibited IC50 values below 3 µM for MCF7 and PC3 cell lines. nih.gov

Another area of exploration is the development of 4-(pyridin-4-yloxy)benzamide derivatives. nih.gov A series of these compounds bearing a 5-methylpyridazin-3(2H)-one fragment showed effective inhibitory activity against A549, HeLa (cervical cancer), and MCF-7 cell lines. nih.gov The most promising compound, 40 , had IC50 values of 1.03, 1.15, and 2.59 µM against these cell lines, respectively, outperforming the known inhibitor Golvatinib. nih.gov

Furthermore, N-(quinolin-8-yl)pyridine-3-sulfonamides have been synthesized and evaluated for their anticancer properties. mdpi.com These compounds, which combine the 8-aminoquinoline (B160924) group and a pyridine-3-sulfonamide (B1584339) scaffold, have shown high activity against HCT-116, MCF-7, and HeLa cancer cell lines, with IC50 values ranging from 4 to 43 µM. mdpi.com

The mechanism of action for some of these pyridine-based compounds is thought to involve the inhibition of key cellular pathways. For instance, N-(quinoline)sulfonamide derivatives have been reported as inhibitors of the NF-κB pathway, which plays a crucial role in cell proliferation and survival. mdpi.com Other derivatives have been designed to target enzymes like USP1/UAF1, a deubiquitinase complex implicated in DNA damage response. nih.gov

Fungicidal Activity Assessments

The 4-(Pyridin-2-yloxy)benzylamine scaffold and its derivatives have been a focal point in the search for new and effective fungicides, particularly in agriculture. The anilinopyrimidine class of fungicides, while effective, has faced challenges with the development of fungal resistance. mdpi.com This has spurred research into novel chemical structures, including those based on the pyridin-2-yloxy moiety.

A study focused on pyrimidinamine derivatives containing a pyridin-2-yloxy group reported significant fungicidal activity. researchgate.net One compound, T18 , demonstrated excellent control of Puccinia sorghi (corn rust) and Erysiphe graminis (powdery mildew) with EC50 values of 0.93 mg/L and 1.24 mg/L, respectively. researchgate.net These values were superior to those of commercial fungicides like diflumetorim, tebuconazole, and flusilazole. researchgate.net Another derivative, T33 , was particularly effective against corn rust, with an EC50 of 0.60 mg/L. researchgate.net

Further research into 4-phenyl-6-trifluoromethyl-2-aminopyrimidine compounds also revealed potent fungicidal properties against Botrytis cinerea. mdpi.com Compound III-3 from this series showed higher activity than the commercial fungicides pyrimethanil (B132214) and cyprodinil (B131803) in in vitro tests. mdpi.com In greenhouse trials, compounds III-3 , III-8 , and III-11 were significantly more effective than pyrimethanil. mdpi.com

The mode of action of these compounds is also under investigation. While some share similarities with existing fungicides, there are also key differences. mdpi.com For example, the mechanism of action for some of the 4-phenyl-6-trifluoromethyl-2-aminopyrimidines against B. cinerea appears to be distinct from that of cyprodinil. mdpi.com

Structure-Activity Relationship (SAR) Studies of 4-(Pyridin-2-yloxy)benzylamine Scaffolds

Correlating Structural Modifications with Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the 4-(Pyridin-2-yloxy)benzylamine scaffold influence its biological activity. These studies have provided valuable insights into the design of more potent and selective compounds.

In the context of anticancer activity, SAR studies on 4-(pyridin-4-yloxy)benzamide derivatives revealed that the introduction of a 5-methylpyridazin-3(2H)-one to a "5-atom linker" and the modification of the amide with a morpholine (B109124) group were beneficial for enhancing inhibitory activity. nih.gov For N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation has been demonstrated between the compound's IC50 values for USP1/UAF1 inhibition and its activity in non-small cell lung cancer cells. nih.gov

For fungicidal activity, SAR studies of pyrimidinamine derivatives have shown that the phenyl-thiazole/oxazole moiety plays a significant role in improving activity. researchgate.net In the case of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, compounds containing a fluorine atom at the ortho-position on the benzene (B151609) ring maintained high antifungal activity against B. cinerea. mdpi.com

The exploration of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants has also benefited from SAR analysis. bris.ac.uk These studies indicated that the highest activity was found in derivatives with an unsubstituted phenyl ring or those with ortho- and meta-substituents on the phenyl ring. bris.ac.uk

Design Principles for Optimized 4-(Pyridin-2-yloxy)benzylamine Derivatives

The insights gained from SAR studies have led to the formulation of design principles for creating optimized 4-(Pyridin-2-yloxy)benzylamine derivatives with enhanced biological activities.

For anticancer agents, a key design strategy is molecular hybridization, which involves combining pharmacophoric elements from different molecules. nih.gov For instance, incorporating a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethyl moiety from lansoprazole (B1674482) and an N-aryl-N'-benzylurea scaffold has been a successful approach. nih.gov Scaffold hopping, which involves replacing a central molecular core with a structurally different but functionally similar one, is another valuable design principle. nih.gov

In the development of fungicides, bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, has been employed. researchgate.net For example, using pyrimidifen (B132436) as a template, new pyrimidinamine derivatives with excellent fungicidal activity have been designed. researchgate.net

For anticonvulsant compounds, a systematic approach to SAR by dividing the scaffold into subunits has proven effective. bris.ac.uk This involves varying the aromatic portion, the central scaffold, and the amide functional group to fine-tune the compound's properties. bris.ac.uk

The use of computational tools like molecular docking and density functional theory (DFT) calculations is also becoming increasingly important in the design process. nih.govresearchgate.netnih.gov These methods help to predict how a molecule will interact with its target and can guide the design of more active compounds. researchgate.netnih.gov

Target Identification and Validation in Phenotypic Screening and Drug Discovery

The identification of the molecular targets of bioactive compounds discovered through phenotypic screening is a critical step in modern drug discovery and chemical biology. For a compound such as this compound, which contains a privileged pyridine scaffold common in many therapeutic agents, elucidating its protein interaction partners is essential to understanding its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic potential. nih.govnih.gov The process, often termed target deconvolution, employs a variety of advanced methodologies, with chemical proteomics approaches being particularly powerful. nih.govrowan.edu

Proteomics-Based Approaches for Target Deconvolution

Proteomics-based strategies offer a global and unbiased view of the interactions between a small molecule and the proteome of a cell or tissue. ki.se These methods are instrumental in moving from an observed phenotype to a specific molecular target.

One of the most direct chemical proteomics methods involves affinity purification coupled with mass spectrometry (AP-MS). nih.gov In this approach, a derivative of the bioactive compound, in this case, 4-(Pyridin-2-yloxy)benzylamine, would be synthesized with a linker arm and an affinity tag (e.g., biotin). This "bait" molecule is then immobilized on a solid support, such as streptavidin-coated beads. Incubation of this affinity matrix with a cell lysate allows for the capture of proteins that specifically bind to the compound. After washing away non-specific binders, the captured proteins are eluted, digested into peptides, and identified by mass spectrometry.

A notable example of this approach has been successfully applied to other pyridine-containing compounds, such as those with a pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov In that study, an immobilized ligand was used as an affinity probe to identify over 30 human protein kinases affected by this class of compounds. nih.gov This demonstrates the potential of affinity-based proteomics to deconvolute the targets of kinase inhibitors, a common class of drugs featuring the pyridine motif. nih.govcam.ac.ukresearchgate.net For this compound, this technique could reveal its primary targets and any potential off-targets within the kinome or other protein families.

Another powerful, derivatization-free method is the cellular thermal shift assay (CETSA), which can be coupled with proteomics. researchgate.net This technique relies on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its melting temperature. By treating intact cells or cell lysates with this compound, heating the samples to various temperatures, and then quantifying the remaining soluble proteins using mass spectrometry, it is possible to identify which proteins are stabilized by the compound. This method has the advantage of assessing target engagement within a physiological cellular context.

The following table summarizes key proteomics-based approaches applicable for the target deconvolution of this compound.

| Technique | Principle | Requirements | Advantages | Potential Challenges |

| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized "bait" molecule captures binding proteins from lysate for identification. nih.gov | Synthesis of a tagged derivative of the compound. | Direct identification of binding partners. | Chemical modification may alter binding; potential for non-specific interactions. rsc.org |

| Cellular Thermal Shift Assay (CETSA)-MS | Ligand binding increases the thermal stability of the target protein. researchgate.net | No chemical modification of the compound is needed. | Assesses target engagement in a cellular context. | Not all binding events lead to a significant thermal shift; technically demanding. |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme families with reactive probes. researchgate.net | Availability of a suitable reactive probe for the target class. | Provides information on the functional state of enzymes. | Limited to specific enzyme classes with reactive residues. nih.gov |

Photoaffinity Labeling (PAL) and Chemical Proteomic Strategies